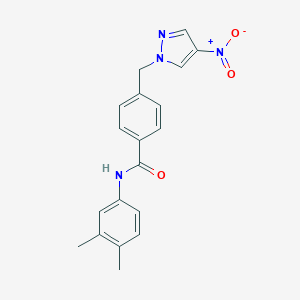
4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is known for its unique properties that make it a valuable tool in various fields of study, including pharmacology, biochemistry, and neuroscience. In
Mecanismo De Acción
The mechanism of action of 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide involves its binding to the CB1 receptor and blocking the activity of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide can modulate the activity of the endocannabinoid system and produce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity, suppress appetite, and improve mood in animal models. It has also been shown to have potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide in lab experiments has several advantages. It is a highly selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, its use is limited by the fact that it is a chemical compound and may have potential toxicity and side effects. Its effects may also vary depending on the species and strain of animals used in experiments.
Direcciones Futuras
There are several future directions for research involving 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide. One area of interest is its potential therapeutic applications in the treatment of various disorders such as obesity, addiction, and anxiety. Further studies are needed to explore its safety and efficacy in human subjects. Another direction is the development of new compounds based on the structure of 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide that may have improved selectivity and potency. Finally, there is a need for more research on the endocannabinoid system and its role in various physiological processes, which may lead to the discovery of new targets for drug development.
Métodos De Síntesis
The synthesis of 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid with 4-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide has been used in various scientific research studies due to its unique properties. It has been found to be a potent and selective antagonist of the CB1 receptor, which is a key target in the endocannabinoid system. This makes it a valuable tool for studying the physiological and behavioral effects of cannabinoids in the brain.
Propiedades
Nombre del producto |
4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C14H16ClN3O |
Peso molecular |
277.75 g/mol |
Nombre IUPAC |
4-chloro-2-ethyl-N-[(4-methylphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O/c1-3-18-13(12(15)9-17-18)14(19)16-8-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) |
Clave InChI |
MNRQYQMZIUSRFR-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=C(C=C2)C |
SMILES canónico |
CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)


![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)
![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)



![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)

